Cas no 85118-04-3 (3,4-Difluorobenzamide)

3,4-Difluorobenzamide structure
3,4-Difluorobenzamide structure
3,4-Difluorobenzamide
85118-04-3
C7H5F2NO
157.117508649826
MFCD00015549
90909
522832

3,4-Difluorobenzamide Properties

Names and Identifiers

    • 3,4-difluorobenzamide
    • (3,4-difluoro-phenyl)-amide
    • 3,4-Difluoro-benzamide
    • Benzamide,3,4-difluoro
    • Benzamide,3,4-fluoro
    • Benzamide, 3,4-fluoro-
    • CMWOHNIHUBDEAG-UHFFFAOYSA-N
    • 2HO
    • 3,4-diflurobenzamide
    • PubChem3459
    • Benzamide,3,4-difluoro-
    • 3,4-Difluorobenzamide #
    • 3,4-bis(fluoranyl)benzamide
    • 3,4-DIFLUORO BENZAMIDE
    • CMWOHNIHUBDEAG-UHFFFAOYSA-
    • HMS1776K09
    • SBB087196
    • 0685AF
    • VZ25514
    • AS00797
    • 3,4-Difluorobenzamide (ACI)
    • CHEMBL3235578
    • NS00066345
    • SCHEMBL289633
    • PS-8833
    • Z82670082
    • SY048934
    • AKOS001204265
    • W-104092
    • 3,4-Difluorobenzamide
    • SCHEMBL22380829
    • Q27453017
    • 85118-04-3
    • D1802
    • CS-0067533
    • SB76334
    • EINECS 285-656-8
    • DTXSID00234242
    • EN300-23888
    • DB-021884
    • InChI=1/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
    • MFCD00015549
    • D73480
    • 3,4-Difluorobenzamide, 97%
    • +Expand
    • MFCD00015549
    • CMWOHNIHUBDEAG-UHFFFAOYSA-N
    • 1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
    • O=C(C1C=C(F)C(F)=CC=1)N
    • 4177621

Computed Properties

  • 157.03400
  • 1
  • 3
  • 1
  • 157.034
  • 11
  • 163
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • 2
  • 0
  • 43.1

Experimental Properties

  • 1.76400
  • 43.09000
  • 1.515
  • 210.0±30.0 ºC (760 Torr),
  • 129.0 to 133.0 deg-C
  • 80.8±24.6 ºC,
  • Very slightly soluble (0.44 g/l) (25 º C),
  • solid
  • Not determined
  • 1.348±0.06 g/cm3 (20 ºC 760 Torr),

3,4-Difluorobenzamide Security Information

3,4-Difluorobenzamide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,4-Difluorobenzamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IXK-1g
3,4-DIFLUOROBENZAMIDE
85118-04-3 98%
1g
$8.00 2024-04-21
A2B Chem LLC
AB63704-1g
3,4-Difluorobenzamide
85118-04-3 98%
1g
$8.00 2024-04-19
Aaron
AR003J5W-1g
3,4-DIFLUOROBENZAMIDE
85118-04-3 98%
1g
$11.00
abcr
AB103325-10 g
3,4-Difluorobenzamide, 98%; .
85118-04-3 98%
10 g
€59.60 2023-07-20
Alichem
A015002529-250mg
3,4-Difluorobenzamide
85118-04-3 97%
250mg
$499.20 2023-08-31
Ambeed
A144051-1g
3,4-Difluorobenzamide
85118-04-3 98%
1g
$10.0 2024-08-02
Apollo Scientific
PC2619-10g
3,4-Difluorobenzamide
85118-04-3 97%
10g
£11.00 2024-07-28
Chemenu
CM191880-500g
3,4-Difluorobenzamide
85118-04-3 95+%
500g
$533
Crysdot LLC
CD12024697-500g
3,4-Difluorobenzamide
85118-04-3 97%
500g
$564 2024-07-24
Enamine
EN300-23888-0.05g
3,4-difluorobenzamide
85118-04-3 95%
0.05g
$19.0 2024-06-19

3,4-Difluorobenzamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: 1,4-Dioxane ;  16 h, 110 °C
Reference
Hydration of Nitriles Enabled by PNP-manganese Pincer Catalyst
Wen, Xiaoting; He, Jingxi; Xi, Hui; Zheng, Qi; Liu, Weiping, Asian Journal of Organic Chemistry, 2022, 11(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Nitromethane ,  Water ;  rt; 1 h, 100 °C
Reference
Nitrile Hydration Reaction Using Copper Iodide/Cesium Carbonate/DBU in Nitromethane-Water
Kuwabara, Jun; Sawada, Yoshiharu; Yoshimatsu, Mitsuhiro, Synlett, 2018, 29(15), 2061-2065

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Nitromethane ,  Water ;  2 h, 100 °C
Reference
Copper-Mediated Reactions of Nitriles with Nitromethanes: Aza-Henry Reactions and Nitrile Hydrations
Kuwabara, Jun; Sawada, Yoshiharu; Yoshimatsu, Mitsuhiro, Organic Letters, 2018, 20(4), 1130-1133

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene
1.2 Reagents: Ammonia Solvents: Water
Reference
Aromatic fluorine chemistry. Part 1. 3,4-Difluorobenzoic acid and derivatives via 3,4-difluorobenzotrifluoride
Pews, R. G.; Gall, J. A.; Little, J. C., Journal of Fluorine Chemistry, 1990, 50(3), 365-70

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: tert-Butanol ;  12 h, 70 °C
Reference
Highly Selective Ruthenium-Catalyzed Direct Oxygenation of Amines to Amides
Ray, Ritwika; Hazari, Arijit Singha; Chandra, Shubhadeep; Maiti, Debabrata ; Lahiri, Goutam Kumar, Chemistry - A European Journal, 2018, 24(5), 1067-1071

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Allyl bromide Solvents: Methanol ;  6 - 8 h, 60 °C
Reference
Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups
Govindan, Karthick ; Chen, Nian-Qi; Chuang, Yu-Wei; Lin, Wei-Yu, Organic Letters, 2021, 23(24), 9419-9424

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Methanol ;  12 h, rt
Reference
The copper-catalyzed oxidative radical process of site selective C-N bond cleavage in twisted amides: batch and continuous-flow chemistry
Govindan, Karthick; Chen, Nian-Qi; Chen, Hsing-Yin; Hsu, Sodio C. N.; Lin, Wei-Yu, Catalysis Science & Technology, 2023, 13(6), 1633-1639

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Water ;  2 h, rt
Reference
Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides
Govindan, Karthick ; Lin, Wei-Yu, Organic Letters, 2021, 23(5), 1600-1605

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxalyl chloride
1.2 Reagents: Ammonium hydroxide Solvents: Dichloromethane ;  0 °C; 3.5 h, rt
Reference
Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety
He, Haifeng; Wang, Xiaoyan; Shi, Liqiao; Yin, Wenyan; Yang, Ziwen; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(14), 3263-3270

3,4-Difluorobenzamide Raw materials

3,4-Difluorobenzamide Preparation Products

3,4-Difluorobenzamide Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85118-04-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:85118-04-3)
A LA DING
anhua.mao@aladdin-e.com

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